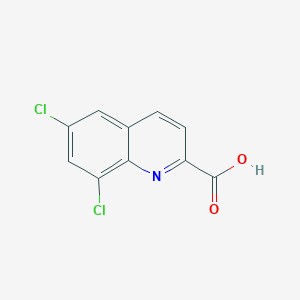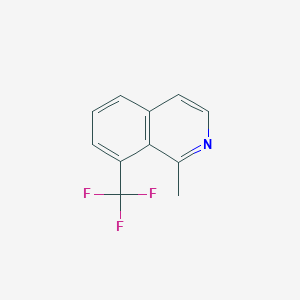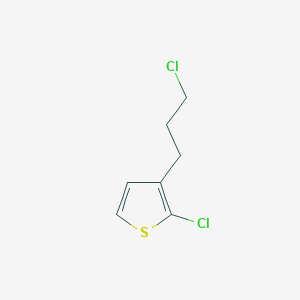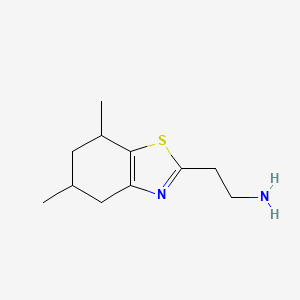
(2E)-3-(6,8-dichloro-2H-chromen-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid is a chemical compound with the molecular formula C12H8Cl2O3 and a molecular weight of 271.10 g/mol . This compound is part of the chromenyl group, which is known for its diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
The synthesis of 3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid typically involves the reaction of 6,8-dichloro-2H-chromen-3-yl with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for mass production.
Analyse Chemischer Reaktionen
3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Wissenschaftliche Forschungsanwendungen
3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid can be compared with other similar compounds such as:
Coumarin derivatives: These compounds share a similar chromenyl structure and exhibit diverse biological activities.
Flavonoids: These are another class of compounds with a similar core structure and are known for their antioxidant properties.
Chalcones: These compounds also have a similar backbone and are studied for their anti-inflammatory and anticancer activities. The uniqueness of 3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid lies in its specific substitution pattern and the resulting biological activities.
Eigenschaften
Molekularformel |
C12H8Cl2O3 |
|---|---|
Molekulargewicht |
271.09 g/mol |
IUPAC-Name |
(E)-3-(6,8-dichloro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-4-8-3-7(1-2-11(15)16)6-17-12(8)10(14)5-9/h1-5H,6H2,(H,15,16)/b2-1+ |
InChI-Schlüssel |
LMVJHVMFFCDFAT-OWOJBTEDSA-N |
Isomerische SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)/C=C/C(=O)O |
Kanonische SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)




![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)


![2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13202158.png)
methyl}-3-methylbutanoic acid](/img/structure/B13202159.png)
